2-(2-fluorophenyl)quinoline-4-carboxylic Acid
Overview
Description
“2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C16H10FNO2 . It has a molecular weight of 267.26 .
Molecular Structure Analysis
The InChI code for “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is 1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” are not available, it’s known that 2-Phenyl-4-quinolinecarboxylic acid reacts with 5-aryl-2,3-dihydro-2,3-furandiones to yield β-aroylpyruvoyl hydrazide of 2-phenyl-4-quinolinecarboxylic acid .Physical And Chemical Properties Analysis
The melting point of “2-(2-fluorophenyl)quinoline-4-carboxylic Acid” is reported to be 230°C .Scientific Research Applications
Synthesis and Antibacterial Activities
- Novel Synthesis and Antifungal Potential : A study by Makki, Bakhotmah, & Abdel-Rahman (2012) demonstrated an efficient synthesis method for novel fluorine-bearing quinoline-4-carboxylic acids. The synthesized compounds exhibited high to moderate activity against certain Aspergillus fungi, indicating potential as amylolytic agents.
Fluorescence and Photophysical Properties
- Excited-state Intramolecular Proton Transfer : Research by Padalkar & Sekar (2014) focused on the synthesis of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives. These compounds displayed unique dual emissions and large Stokes shift emission patterns, highlighting their potential use in fluorescence-based technologies.
Anticancer Activity
- Microwave Synthesized Quinoline Derivatives : A study by Bhatt & Agrawal (2015) showed that compounds synthesized through microwave irradiation exhibited significant anticancer activity. The study emphasized the correlation between the interactions with human topoisomerase II alpha and the observed cytotoxic effects.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMWOZFQXNJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382518 | |
Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |
CAS RN |
1647-89-8 | |
Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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